molecular formula C20H20BrN3OS B459770 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-93-9

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459770
CAS No.: 445268-93-9
M. Wt: 430.4g/mol
InChI Key: FUCZERKARCOTKJ-UHFFFAOYSA-N
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Description

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a bromophenyl substituent

Mechanism of Action

Mode of Action

Based on its structural similarity to other thieno[2,3-b]quinoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Thieno[2,3-b]quinoline compounds have been associated with various biological activities, suggesting they may influence a range of biochemical pathways .

Result of Action

Some thieno[2,3-b]quinoline compounds have demonstrated antifungal activity , suggesting this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing molecules or inhibitors .

Biochemical Analysis

Biochemical Properties

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphoinositide-specific phospholipase C (PLC-γ), which is involved in cell signaling pathways. The compound acts as an inhibitor of PLC-γ, thereby affecting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This inhibition can lead to altered cellular responses, including changes in calcium signaling and protein kinase C (PKC) activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis and inhibit cell proliferation by disrupting the PLC-γ signaling pathway. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PLC-γ, inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of PIP2, leading to decreased levels of DAG and IP3. Consequently, the downstream signaling pathways, including calcium signaling and PKC activation, are disrupted. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of PLC-γ activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, toxic or adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular distribution and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PLC-γ and other signaling molecules. Additionally, it can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or bromophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted thienoquinolines.

Scientific Research Applications

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives, such as:

Uniqueness

What sets 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart is its specific substitution pattern, which imparts unique electronic and steric properties.

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-2-11-6-7-16-12(8-11)9-15-17(22)18(26-20(15)24-16)19(25)23-14-5-3-4-13(21)10-14/h3-5,9-11H,2,6-8,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZERKARCOTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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